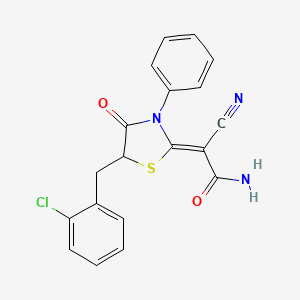

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide

Description

Properties

IUPAC Name |

(2Z)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O2S/c20-15-9-5-4-6-12(15)10-16-18(25)23(13-7-2-1-3-8-13)19(26-16)14(11-21)17(22)24/h1-9,16H,10H2,(H2,22,24)/b19-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWAWHDPSRGHJP-RGEXLXHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide typically involves a multi-step process. One common method starts with the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired thiazolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit certain enzymes and interfere with cellular processes makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit structural and functional diversity based on substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Findings from Comparative Analysis

Structural Variations and Bioactivity The 2-chlorobenzyl substituent in the target compound is shared with other cytotoxic agents (e.g., ’s butenolide derivative), suggesting this group enhances cellular uptake or target binding . However, replacing 2-chlorobenzyl with 2,5-dichlorobenzyl () may alter lipophilicity and steric interactions, though biological data for this analog remain unreported . The cyanoacetamide group in the target compound differs from the ethyl ester in ’s derivative. This substitution likely improves solubility and hydrogen-bonding capacity, which may explain its moderate cytotoxicity compared to ester analogs .

Stereoelectronic and Computational Insights DFT studies on the target compound and its dimethylaminomethylene analog () revealed that the Z-configuration stabilizes the planar thiazolidinone ring, optimizing π-π stacking with biological targets . Natural charge analysis showed electron-deficient regions at the cyanoacetamide moiety, which may facilitate interactions with nucleophilic residues in enzymes .

Synthetic Methodologies The target compound was synthesized via a deacetylation mechanism, whereas ’s dichlorobenzyl analog required multi-step condensation and cyclization . Both routes highlight the versatility of thiazolidinone chemistry but differ in yield and scalability.

Crystallographic and Spectroscopic Validation X-ray analysis confirmed the Z-configuration and planarity of the thiazolidinone core in the target compound, consistent with ORTEP-3 and WinGX software outputs . Similar methods were used for ’s analog, though its crystal packing showed weaker intermolecular hydrogen bonds compared to the target compound .

Biological Activity

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide is a thiazolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring with a cyano group and a phenyl moiety. Its structural complexity contributes to its reactivity and biological potential. The presence of the 2-chlorobenzyl substituent may enhance its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C23H20ClN3O3S |

| Molecular Weight | 453.94 g/mol |

| Purity | Typically 95% |

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from simpler thiazolidine derivatives. The synthetic pathway may vary, but it typically includes the formation of the thiazolidine ring followed by functionalization to introduce the cyano and chlorobenzyl groups.

Antimicrobial Activity

Thiazolidine derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Research indicates that related compounds demonstrate efficacy against various bacterial strains. For instance:

- Study Findings : Compounds similar to this compound showed activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific strain tested .

Anticancer Potential

The anticancer activity of thiazolidine derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the proliferation of various tumor cell lines:

- Case Study : A study demonstrated that similar thiazolidine compounds exhibited cytotoxic effects on human tumor cells such as HL-60 and BGC-823, with IC50 values ranging from 5 to 20 µM . These results suggest that this compound may possess comparable anticancer properties.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (Z)-N-(4-Chlorobenzyl)-2-cyanoacetamide | No thiazolidine ring | Moderate antimicrobial activity |

| (E)-2-Cyano-N-(5-bromobenzyl)-4-Oxo-thiazolidin | Thiazolidine ring with bromobenzyl | Antimicrobial |

| (Z)-N-(3-cyanoquinolin-2-yl)acetamide | Different substituents | Antimicrobial and anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.